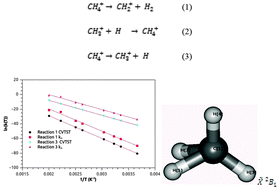A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
Physical Chemistry Chemical Physics Pub Date: 2014-09-01 DOI: 10.1039/C4CP02607A
Abstract
Hydrocarbon ions are important species in flames, spectroscopy and the interstellar medium. Their importance is reflected in the extensive body of literature on the structure and reactivity of carbocations. However, the geometry, electronic structure and reactivity of carbocations are difficult to assess. This study aims to contribute to the current knowledge of this subject by presenting a quantum mechanics description of methane cation dissociation using multiconfigurational methods. The geometric and electronic parameters of the minimum structure were determined for three main reaction paths: the dissociation CH4+ → CH2+ + H2 and the dissociation–recombination processes CH4+ ↔ CH3+ + H. The electronic and energetic effects of these reactions were analyzed, and it was found that each reaction path has a strong dependence on the methodology used as well as a strong multiconfigurational character during dissociation. The first doublet excited states are inner-shell excited states and may correspond to the ions that are expected to be formed after electron detachment. The rate coefficient for each reaction path was determined using variational transition state theory and RRKM/master equation calculations. The major dissociation paths, with their rate coefficients at the high-pressure limit, are CH4+(![[X with combining tilde]](https://www.rsc.org/images/entities/char_0058_0303.gif) 2B1) → CH3+(A2A1′) + H(2S) (k∞(T) = 1.42 × 10+14 s−1 exp(−37.12/RT)) and CH4+(
2B1) → CH3+(A2A1′) + H(2S) (k∞(T) = 1.42 × 10+14 s−1 exp(−37.12/RT)) and CH4+(![[X with combining tilde]](https://www.rsc.org/images/entities/char_0058_0303.gif) 2B1) → CH2+(A2A1) + H2(2Σg+) (k∞(T) = 9.18 × 10+14 s−1 exp(−55.77/RT)). Our findings help to explain the abundance of ions formed from CH4 in the interstellar medium and to build models of chemical evolution.
2B1) → CH2+(A2A1) + H2(2Σg+) (k∞(T) = 9.18 × 10+14 s−1 exp(−55.77/RT)). Our findings help to explain the abundance of ions formed from CH4 in the interstellar medium and to build models of chemical evolution.


Recommended Literature
- [1] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [2] Nitrogen-doped carbon nanotube supported double-shelled hollow composites for asymmetric supercapacitors†
- [3] Design and synthesis of a bivalent probe targeting the putative mu opioid receptor and chemokine receptor CXCR4 heterodimer†
- [4] Quantitative membrane loading of polymer vesicles
- [5] Back cover
- [6] Multicolor tunable highly luminescent carbon dots for remote force measurement and white light emitting diodes†
- [7] Disulfide formation via sulfenamides†‡
- [8] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [9] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [10] Recent breakthroughs in thermally activated delayed fluorescence organic light emitting diodes containing non-doped emitting layers










